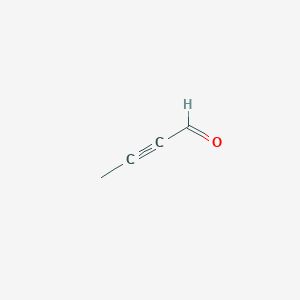

2-ブチンアル

説明

2-Butynal: is an organic compound with the molecular formula C₄H₄O but-2-ynal or 1-formyl-1-propyne . This compound is characterized by the presence of both an aldehyde group and a triple bond within its structure. The aldehyde group is attached to a propynyl group, making it a unique molecule with interesting chemical properties .

科学的研究の応用

2-Butynal has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

作用機序

- 2-Butynal primarily interacts with NADP-dependent isopropanol dehydrogenase . This enzyme has a preference for medium-chain secondary alcohols, including 2-butanol and isopropanol. Interestingly, it exhibits very low activity with primary alcohols like ethanol .

Target of Action

Mode of Action

生化学分析

Biochemical Properties

The biochemical properties of 2-Butynal are not fully understood due to limited research. It is known that 2-Butynal can participate in various biochemical reactions. The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is likely that 2-Butynal influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that 2-Butynal exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 2-Butynal at different dosages in animal models have not been extensively studied

Metabolic Pathways

2-Butynal is likely involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

It is possible that 2-Butynal interacts with transporters or binding proteins, influencing its localization or accumulation .

準備方法

Synthetic Routes and Reaction Conditions: 2-Butynal can be synthesized through various methods. One common method involves the oxidation of 2-butyne-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃). The reaction typically occurs under mild conditions and yields 2-butynal as the primary product .

Industrial Production Methods: Industrial production of 2-butynal often involves the catalytic dehydrogenation of 2-butyne-1-ol . This process is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures. The reaction is efficient and produces 2-butynal in high yields .

化学反応の分析

Types of Reactions: 2-Butynal undergoes various chemical reactions, including:

Reduction: Reduction of 2-butynal can yield or depending on the reducing agent used.

Addition Reactions: The triple bond in 2-butynal can undergo addition reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C)

Major Products:

2-Butynoic acid: (from oxidation)

2-Butyn-1-ol: or (from reduction)

Butanal: (from hydrogenation)

類似化合物との比較

2-Butynol: Similar to 2-butynal but contains a hydroxyl group instead of an aldehyde group.

2-Butynoic acid: An oxidized form of 2-butynal with a carboxylic acid group.

2-Butynoyl chloride: A derivative of 2-butynal with a chloride group replacing the aldehyde group.

Uniqueness: 2-Butynal is unique due to the presence of both an aldehyde group and a triple bond within its structure. This combination imparts distinct reactivity and allows for a wide range of chemical transformations that are not possible with similar compounds .

特性

IUPAC Name |

but-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O/c1-2-3-4-5/h4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJPDMLLCDXIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149766 | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-19-3 | |

| Record name | 2-Butynal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EST92W9M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: The molecular formula of 2-Butynal is C4H4O, and its molecular weight is 68.07 g/mol.

A: Yes, the He(I) photoelectron spectrum of 2-Butynal has been reported, allowing for the assignment of ionization energy bands to specific orbitals. []

A: 2-Butynal, particularly in its polymeric form, is known to be unstable in the condensed phase. []

A: Yes, derivatives of 2-Butynal, such as 4-(trialkylsilyl)oxybut-2-ynals, have been successfully employed as dienophiles in Diels-Alder reactions for synthesizing α-(hydroxymethyl)benzaldehydes. [, ]

ANone: 2-Butynal can participate in a variety of reactions, including:

- Michael addition-aldol cyclization: It reacts with the sodium salt of dimethyl 1,3-acetonedicarboxylate to form tetrasubstituted aromatic rings. [] This strategy was employed in the synthesis of mycophenolic acid. []

- Tandem reactions with Bobbitt's salt oxidation: 2-Butyn-1,4-diol can be selectively oxidized to 2-Butynal derivatives using Bobbitt's salt, followed by direct utilization in Wittig, Grignard, or Diels-Alder reactions. []

- Metal-free synthesis of 2-aminothiophenes: 2-Butynal reacts with thioamides in alcohols to produce functionalized 2-aminothiophene derivatives through a cascade reaction. []

A: Yes, ab initio calculations have been used to study the acetylene carbene rearrangement of 2-Butynal, providing insights into the activation parameters and substituent effects on the reaction mechanism. []

A: Research indicates that the substituents on 2-Butynal significantly influence its reactivity. For instance, electron-rich aromatic substituents at the 3-position of 2-Butynal are crucial for its reaction with 1,3-bis(dimethylamino)trimethinium perchlorate. []

A: While 2-Butynal itself is unstable, using it in the form of acetals can improve its stability and facilitate further reactions. [, ]

ANone: The provided research primarily focuses on the synthetic applications and reactivity of 2-Butynal and its derivatives. Information regarding its pharmacological properties, toxicity, or potential therapeutic applications is limited in these studies.

ANone: Various analytical techniques have been employed in the provided research, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and analyze the products of reactions involving 2-Butynal and its derivatives. [, , ]

- Mass Spectrometry (MS): Employed to study fragmentation patterns and identify reaction products. []

- High-Performance Liquid Chromatography (HPLC): Used to isolate and purify peptides containing the binding site of a 2-Butynal derivative. []

- Electron Paramagnetic Resonance (EPR) Spectroscopy: Utilized to study the topa semiquinone radical in an enzyme after reaction with a 2-Butynal derivative. []

ANone: The provided research focuses on the synthetic and chemical aspects of 2-Butynal and its derivatives. Consequently, information on environmental impact, dissolution properties, quality control, immunogenicity, and other related aspects is not addressed in these studies.

ANone: Milestones include:

- Development of synthetic routes to 2-Butynal and its derivatives: Various methods for synthesizing 2-Butynal and its derivatives have been developed, including those utilizing acetals and utilizing the oxidation of 2-butyne-1,4-diol. [, , ]

- Exploration of its reactivity: Research has unveiled the versatile reactivity of 2-Butynal in reactions like Michael additions, Diels-Alder cycloadditions, and metal-free heterocycle formations. [, , , , ]

- Understanding its role in enzymatic inhibition: Studies have shown that a 2-Butynal derivative, 2-Butyne-1,4-diamine (DABI), acts as a mechanism-based inhibitor of copper-containing plant amine oxidases. []

ANone: The research on 2-Butynal demonstrates clear connections between:

- Organic synthesis and medicinal chemistry: The development of synthetic methods for 2-Butynal derivatives has implications for the preparation of biologically relevant molecules, including potential pharmaceuticals. [, , , ]

- Synthetic chemistry and biochemistry: Understanding the reactivity of 2-Butynal, particularly its interaction with enzymes, provides insights into biological processes and potential strategies for enzyme inhibition. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)